molecular formula C11H16ClNO3 B3005220 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride CAS No. 2126163-12-8

2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride

Cat. No. B3005220
CAS RN: 2126163-12-8
M. Wt: 245.7
InChI Key: MOVKHOVJDPVXEV-UHFFFAOYSA-N
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Description

The compound 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride is a derivative of phenoxyacetic acid, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests potential interactions with biological systems, possibly through hydrogen bonding and other molecular interactions due to the presence of functional groups such as the amine and the phenoxy moiety.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a series of Mannich bases and aminomethyl derivatives of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate were synthesized, demonstrating the versatility of phenoxyacetic acid derivatives in chemical synthesis . Another study synthesized a series of substituted phenoxyacetic acids, which shows the feasibility of introducing various substituents onto the phenoxyacetic acid backbone . These studies provide insight into the synthetic routes that could be applied to the synthesis of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of phenoxyacetic acid derivatives has been characterized using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) . These studies reveal the conformational aspects of the molecules and the potential for intramolecular and intermolecular hydrogen bonding, which could be relevant for the molecular structure analysis of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride.

Chemical Reactions Analysis

Phenoxyacetic acid derivatives are known to participate in various chemical reactions. For example, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid was used as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones . This indicates that the phenoxyacetic acid moiety can be involved in catalytic processes, which could be relevant for understanding the chemical reactivity of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenoxyacetic acid derivatives can be inferred from the literature. The crystal structures of related compounds provide information on their solid-state properties . Additionally, the solubility, melting points, and other physicochemical properties can be deduced from the functional groups present in the molecule. These properties are crucial for understanding the behavior of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride in different environments.

Scientific Research Applications

  • Diuretic Properties

    • A study by Lee et al. (1984) investigated a series of Mannich bases and aminomethyl derivatives related to 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride for their diuretic and saluretic activities. The study found that specific derivatives exhibited potent diuretic properties (Lee et al., 1984).
  • Herbicide Research

    • Bhan et al. (1976) explored the effects of 2,4-Dichlorophenoxyacetic acid, a related compound, as a herbicide for controlling broadleaf weeds in wheat, noting malformation of wheat spikes upon early application (Bhan et al., 1976).
  • Synthesis and Biological Screening

    • Dahiya et al. (2008) synthesized novel aryloxyacetic acid analogs, including derivatives of 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride. These compounds exhibited antimicrobial activity against various pathogens and were tested for their biological effectiveness (Dahiya et al., 2008).
  • Introgression of Herbicide Resistance

    • Jugulam et al. (2014) investigated the introgression of herbicide resistance from wild radish to cultivated radish, using phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid, a similar compound, to study the transfer of resistance traits (Jugulam et al., 2014).
  • Antimicrobial Agents

    • Yar et al. (2006) conducted research on phenoxy acetic acid derivatives for their anti-mycobacterial properties, highlighting the potential of these compounds, including 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride derivatives, in treating Mycobacterium tuberculosis (Yar et al., 2006).
  • Synthesis and Evaluation of Novel Derivatives

    • Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, showcasing its potential for antimicrobial activity (Noolvi et al., 2016).
  • Development of Fluorescence Probes

    • Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of phenoxyacetic acid, like 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, to detect reactive oxygen species in biological and chemical applications (Setsukinai et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, etc .

properties

IUPAC Name

2-[4-(3-aminopropyl)phenoxy]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c12-7-1-2-9-3-5-10(6-4-9)15-8-11(13)14;/h3-6H,1-2,7-8,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVKHOVJDPVXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCN)OCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(3-Aminopropyl)phenoxy)acetic acid hydrochloride

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